molecular formula C7H4Cl2N2 B8090164 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine

5,6-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8090164
M. Wt: 187.02 g/mol
InChI Key: CXIHYPCWVXNKAP-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with chlorine atoms at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine typically involves the chlorination of 1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced pyrrolo[3,2-b]pyridine derivatives.

    Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6-Dichloro-1H-pyrrolo[3,2-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.

Medicine: Medicinal chemistry applications include the design of kinase inhibitors and other enzyme inhibitors. The compound’s ability to interact with biological targets makes it a valuable scaffold in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to its analogs, 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity. The dual chlorination can enhance its binding affinity to certain biological targets, making it a more potent compound in medicinal applications.

Properties

IUPAC Name

5,6-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHYPCWVXNKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(N=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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